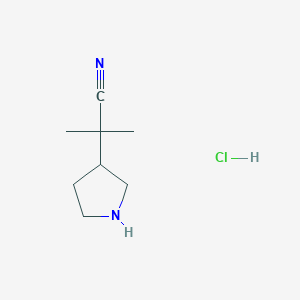
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is a chemical compound that features a pyrrolidine ring, a nitrile group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium t-butoxide and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is cooled to 0°C before the addition of the base, followed by the gradual addition of pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
化学反应分析
Types of Reactions
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a different position of the pyrrolidine ring.
2-Methyl-5-(pyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a nitrile group.
2-Methylpropanenitrile: Lacks the pyrrolidine ring.
Uniqueness
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is unique due to the specific positioning of the pyrrolidine ring and the nitrile group, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H15ClN2 |
|---|---|
分子量 |
174.67 g/mol |
IUPAC 名称 |
2-methyl-2-pyrrolidin-3-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h7,10H,3-5H2,1-2H3;1H |
InChI 键 |
RBQUWXOTNIATLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


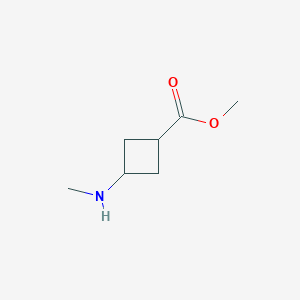



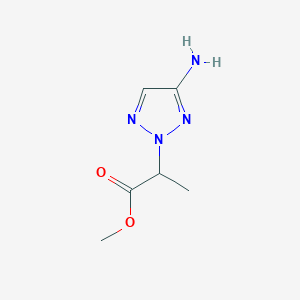

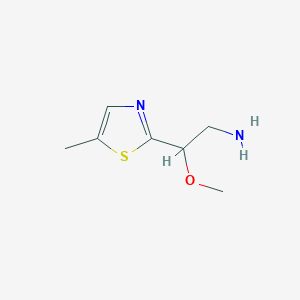
![4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13327041.png)
![(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13327046.png)

![2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
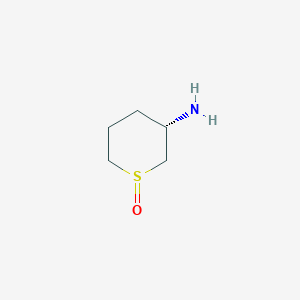
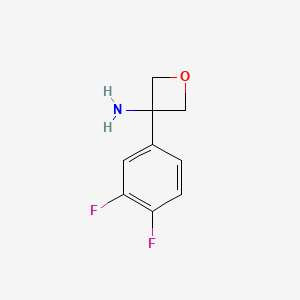
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
